8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Carbonyl Chloride Formation: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride using reagents like oxalyl chloride (COCl)2 or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer compounds.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Industrial Applications: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core is known to interact with DNA, proteins, and other biomolecules, which can result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other quinoline derivatives .
Properties
IUPAC Name |
8-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-5-7-11(8-6-10)15-9-13(17(19)21)12-3-2-4-14(18)16(12)20-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPJSRSUODDGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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